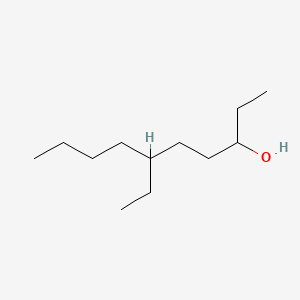

6-Ethyl-3-decanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-ethyldecan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O/c1-4-7-8-11(5-2)9-10-12(13)6-3/h11-13H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVYZHDDIOBINE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CCC(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90941559 | |

| Record name | 6-Ethyldecan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-31-5 | |

| Record name | 3-Decanol, 6-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC166446 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Ethyldecan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Ethyl-3-decanol

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

6-Ethyl-3-decanol is a secondary alcohol with potential applications in various chemical syntheses, including fragrance and materials science. This document provides a comprehensive technical guide on a viable synthetic route to this compound via the Grignard reaction. It offers detailed experimental protocols for its synthesis, purification, and subsequent characterization using modern spectroscopic techniques. All quantitative data are summarized for clarity, and key processes are visualized through workflow diagrams to facilitate understanding and reproducibility in a research and development setting.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for handling, purification, and analysis of the compound.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₆O | [1][2] |

| Molecular Weight | 186.33 g/mol | [1] |

| IUPAC Name | 6-ethyldecan-3-ol | [1] |

| CAS Number | 19780-31-5 | [1] |

| Boiling Point | 239.2°C at 760 mmHg | [] |

| Density | 0.828 g/cm³ | [] |

| Appearance | Colorless liquid (predicted) | |

| Solubility | Insoluble in water, soluble in organic solvents | |

| LogP (Octanol/Water) | 3.754 - 4.7 | [1][4] |

Synthesis of this compound

The synthesis of this compound, a secondary alcohol, is effectively achieved through the nucleophilic addition of a Grignard reagent to an aldehyde.[5][6][7] This method provides a robust and scalable route to the target molecule. Two primary retrosynthetic pathways exist, with the choice of starting materials often dictated by commercial availability and laboratory safety considerations.

Retrosynthetic Analysis:

-

Pathway A: Reaction of 2-ethylhexanal with ethylmagnesium bromide.

-

Pathway B: Reaction of propanal with (4-ethylheptyl)magnesium bromide.

This guide will detail the protocol for Pathway A, which is generally preferred due to the ready availability of the starting materials.

Synthesis Pathway Diagram

Caption: Grignard reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Materials:

-

2-Ethylhexanal

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Iodine crystal (for initiation)

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

Procedure:

-

Grignard Reagent Preparation:

-

All glassware must be oven-dried and assembled while hot under an inert atmosphere to exclude moisture.

-

Place magnesium turnings in the three-neck flask. Add a small crystal of iodine.

-

In the dropping funnel, prepare a solution of ethyl bromide in anhydrous diethyl ether.

-

Add a small portion of the ethyl bromide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required.

-

Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium has reacted.

-

-

Reaction with Aldehyde:

-

Dissolve 2-ethylhexanal in anhydrous diethyl ether in a separate dropping funnel.

-

Cool the Grignard reagent solution in an ice bath.

-

Add the 2-ethylhexanal solution dropwise to the stirred, cooled Grignard reagent. Maintain the temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture again in an ice bath.

-

Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. This will hydrolyze the magnesium alkoxide intermediate and neutralize any unreacted Grignard reagent.

-

Transfer the mixture to a separatory funnel. The organic layer will contain the product.

-

Separate the layers and extract the aqueous layer twice with diethyl ether.

-

Combine all organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

Characterization of this compound

Following synthesis and purification, the identity and purity of the compound must be confirmed through various analytical techniques.

Characterization Workflow Diagram

Caption: Post-synthesis workflow for the characterization of this compound.

Spectroscopic Data & Analysis

The following table summarizes the expected spectroscopic data for this compound based on its structure and publicly available information.[1][2][8]

| Technique | Expected Observations |

| ¹H NMR | - Broad singlet for the hydroxyl proton (-OH).- Multiplet for the proton on the carbon bearing the OH group (-CHOH).- Complex multiplets for the numerous methylene (-CH₂-) and methyl (-CH₃) protons in the alkyl chains. |

| ¹³C NMR | - Signal for the carbon bearing the hydroxyl group (~65-75 ppm).- Multiple signals in the aliphatic region (~10-40 ppm) corresponding to the different carbon atoms in the ethyl and decanol chains. |

| IR Spectroscopy | - Strong, broad absorption band for the O-H stretch of the alcohol group (~3200-3600 cm⁻¹).[8]- Strong absorption bands for C-H stretching in the alkyl groups (~2850-3000 cm⁻¹).- Absorption for the C-O stretch (~1050-1150 cm⁻¹). |

| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) at m/z = 186.[2]- Common fragments corresponding to the loss of water (M-18), loss of an ethyl group (M-29), and other alpha-cleavages characteristic of secondary alcohols. |

Detailed Experimental Protocols: Characterization

Protocol 3.3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Prepare a sample by dissolving ~5-10 mg of purified this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Integrate the ¹H NMR signals and assign chemical shifts by comparison with expected values and through analysis of coupling patterns.

Protocol 3.3.2: Infrared (IR) Spectroscopy

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

-

Acquire a background spectrum.

-

Place a small drop of the neat liquid sample of this compound directly onto the ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Identify the key functional group frequencies, particularly the O-H and C-O stretching vibrations, to confirm the presence of the alcohol functionality.

Protocol 3.3.3: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or diethyl ether).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.

-

The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5 column). The temperature program should be optimized to ensure good separation.

-

The separated components are then ionized (typically by electron impact, EI) and analyzed by the mass spectrometer.

-

Analyze the resulting chromatogram to assess purity and the mass spectrum to confirm the molecular weight and analyze fragmentation patterns for structural elucidation.

Conclusion

This guide outlines a reliable and well-documented method for the synthesis and characterization of this compound. The Grignard reaction provides an efficient route to the target secondary alcohol, and its successful synthesis can be unequivocally confirmed using standard spectroscopic methods. The detailed protocols and data provided herein serve as a valuable resource for researchers requiring this compound for further investigation or as an intermediate in more complex synthetic endeavors.

References

- 1. This compound | C12H26O | CID 140584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Decanol, 6-ethyl-, [webbook.nist.gov]

- 4. 3-Decanol, 6-ethyl- (CAS 19780-31-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Grignard Reaction [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 3-Decanol, 6-ethyl-, [webbook.nist.gov]

An In-depth Technical Guide to the Physicochemical Properties of 6-Ethyl-3-decanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Ethyl-3-decanol (CAS No: 19780-31-5), a secondary alcohol with potential applications in various scientific and industrial fields. This document is intended to serve as a foundational resource for professionals in research and drug development, offering readily accessible data and methodologies for further investigation.

Core Physicochemical Data

The known physicochemical properties of this compound are summarized in the table below. This data is a compilation from various chemical databases and computational models.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆O | [][2][3] |

| Molecular Weight | 186.34 g/mol | [][2][3] |

| Boiling Point | 239.2 °C at 760 mmHg | [] |

| Density | 0.828 g/cm³ | [] |

| LogP (Octanol/Water Partition Coefficient) | 3.754 (Computed) | [4] |

| Water Solubility (log₁₀WS) | -3.98 (Computed) | [4] |

| Melting Point | 255.82 K (-17.33 °C) (Computed) | [4] |

Experimental Protocols

While specific experimental protocols for the determination of all physicochemical properties of this compound are not extensively documented in publicly available literature, standard methodologies for alcohols can be applied. Below are detailed, generalized protocols for key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is distillation.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Boiling chips

Procedure:

-

Place a sample of this compound in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Set up the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently with the heating mantle.

-

Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.

Determination of Density

Density, the mass per unit volume, can be determined using a pycnometer.

Apparatus:

-

Pycnometer (a flask with a specific, known volume)

-

Analytical balance

-

Water bath

Procedure:

-

Clean and dry the pycnometer and determine its mass.

-

Fill the pycnometer with this compound and place it in a water bath at a constant temperature until it reaches thermal equilibrium.

-

Adjust the volume of the liquid to the calibration mark on the pycnometer.

-

Dry the outside of the pycnometer and weigh it.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Solubility

The solubility of this compound in various solvents can be determined by the shake-flask method.

Apparatus:

-

Test tubes or vials with stoppers

-

Shaker or vortex mixer

-

Analytical balance

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol) in a test tube.

-

Seal the test tube and agitate it at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow the undissolved portion to settle.

-

Carefully extract a known volume of the supernatant (the saturated solution).

-

Determine the concentration of this compound in the supernatant using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel chemical entity like this compound.

Caption: A logical workflow for the physicochemical characterization of a chemical compound.

Spectral Data

Spectral analysis is crucial for the structural confirmation of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group. Strong absorptions in the 2850-3000 cm⁻¹ region are attributed to C-H stretching vibrations of the alkyl chain.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information on the different types of protons and their neighboring environments. Key signals would include a multiplet for the proton on the carbon bearing the hydroxyl group (CH-OH), and various signals corresponding to the ethyl and decyl chain protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

-

While general principles of spectral interpretation apply, specific spectral data for this compound can be found in chemical databases such as PubChem and the NIST WebBook.[2][3]

References

Solubility Profile of 6-Ethyl-3-decanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Ethyl-3-decanol, a C12 branched-chain alcohol, in various organic solvents. Due to the limited availability of direct quantitative data for this specific compound, this guide leverages data from structurally similar long-chain alcohols, namely 1-decanol (a C10 straight-chain alcohol) and 1-dodecanol (a C12 straight-chain alcohol), to provide a robust predictive framework for its solubility behavior.

Core Principles of Alcohol Solubility

The solubility of an alcohol is governed by the interplay between its polar hydroxyl (-OH) group and its nonpolar alkyl chain. The hydroxyl group is capable of forming hydrogen bonds with polar solvents, while the alkyl chain interacts favorably with nonpolar solvents through van der Waals forces.

As the length and branching of the alkyl chain increase, the nonpolar character of the alcohol becomes more dominant. Consequently, long-chain alcohols like this compound exhibit reduced solubility in polar solvents such as water and increased solubility in nonpolar organic solvents. Generally, long-chain alcohols are soluble in other alcohols, ethers, and hydrocarbons.[1][2]

Quantitative Solubility Data (Representative)

| Solvent | Chemical Class | Polarity | 1-Decanol Solubility | 1-Dodecanol Solubility | Predicted this compound Solubility |

| Ethanol | Alcohol (Polar) | Polar | Miscible[3] | Soluble[1] | Miscible |

| Acetone | Ketone (Polar aprotic) | Polar aprotic | Miscible[3] | Soluble[2] | Miscible |

| Diethyl Ether | Ether (Nonpolar) | Nonpolar | Miscible[3] | Soluble[1] | Miscible |

| Toluene | Aromatic Hydrocarbon (Nonpolar) | Nonpolar | Soluble | Soluble | Soluble |

| Hexane | Aliphatic Hydrocarbon (Nonpolar) | Nonpolar | Soluble | Soluble | Soluble |

| Carbon Tetrachloride | Halogenated Hydrocarbon (Nonpolar) | Nonpolar | Miscible[3] | Soluble | Miscible |

| Benzene | Aromatic Hydrocarbon (Nonpolar) | Nonpolar | Miscible[3] | Slightly Soluble[1] | Soluble |

Note: "Miscible" indicates that the substances will mix in all proportions to form a homogeneous solution. "Soluble" indicates a significant degree of dissolution, though not necessarily in all proportions. The predictions for this compound are based on its structural similarity to the reference compounds.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound in a given solvent.[4][5]

3.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents of high purity

-

Analytical balance

-

Glass vials or flasks with airtight screw caps

-

Constant temperature orbital shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID, or High-Performance Liquid Chromatography - HPLC)

3.2. Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Seal the vials tightly and place them in a constant temperature orbital shaker. Agitate the samples at a constant speed and temperature (e.g., 25 °C) for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to permit the undissolved solid to sediment.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant from each vial using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining microscopic solid particles.

-

Dilution: Accurately dilute the filtered solution with the respective pure solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a calibrated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in each solvent, typically expressed in grams per 100 mL (g/100mL) or moles per liter (mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

References

- 1. 1-Dodecanol | C12H26O | CID 8193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 1-Decanol | C10H22O | CID 8174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. bioassaysys.com [bioassaysys.com]

- 6. enamine.net [enamine.net]

In-Depth Technical Guide: Thermal Properties of 6-Ethyl-3-decanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermal properties of 6-Ethyl-3-decanol. Due to the limited availability of experimental data for this specific compound, this guide combines reported values with general experimental protocols applicable to long-chain alcohols. This information is crucial for professionals in research and drug development who require a thorough understanding of the physicochemical characteristics of such molecules for process design, safety assessments, and formulation development.

Core Thermal Properties

| Thermal Property | Value | Notes |

| Boiling Point | 239.2 °C at 760 mmHg[] | Experimentally determined. |

| 115-118 °C | Reported without pressure; likely a vacuum boiling point. | |

| Melting Point | Data not available | No experimental or reliable predicted values found. |

| Flash Point | 110.1 °C | Predicted value. |

| Autoignition Temperature | Data not available | No experimental or reliable predicted values found. |

Experimental Protocols for Thermal Property Determination

While specific experimental data for this compound is sparse, the following section outlines detailed methodologies for determining the key thermal properties of long-chain alcohols. These protocols are based on established analytical techniques and can be adapted for the characterization of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology: Ebulliometry

-

Apparatus Setup: An ebulliometer, a piece of laboratory glassware designed for precise boiling point measurement, is assembled. The apparatus typically includes a boiling flask, a condenser, and a calibrated thermometer or thermocouple.

-

Sample Preparation: A pure sample of this compound is placed in the boiling flask along with boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated. As the liquid boils, the vapor travels up to the condenser, where it cools and liquefies, flowing back into the flask. This process allows for the establishment of a stable equilibrium between the liquid and vapor phases.

-

Temperature Measurement: The thermometer is positioned to measure the temperature of the vapor that is in equilibrium with the boiling liquid. The temperature reading is recorded when it stabilizes.

-

Pressure Correction: The atmospheric pressure is recorded using a barometer. If the measurement is not performed at standard atmospheric pressure (760 mmHg), a pressure correction (e.g., using the Clausius-Clapeyron equation or established nomographs) is applied to determine the normal boiling point.

Determination of Melting Point

The melting point is the temperature at which a solid turns into a liquid. For a long-chain alcohol that may be a waxy solid or a liquid at room temperature, this determination might involve cooling the sample until it solidifies.

Methodology: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated using a standard with a known melting point (e.g., indium). A temperature program is set, which includes cooling the sample to a temperature well below its expected melting point, followed by a controlled heating ramp (e.g., 1-10 °C/min).

-

Measurement: The sample and reference pans are heated at the same rate. The instrument measures the difference in heat flow required to maintain both pans at the same temperature.

-

Data Analysis: A phase transition, such as melting, results in an endothermic peak in the DSC thermogram. The onset temperature of this peak is typically reported as the melting point.

Determination of Flash Point

The flash point is the lowest temperature at which a volatile substance can vaporize to form an ignitable mixture in air.

Methodology: Closed-Cup Method (e.g., Pensky-Martens)

-

Apparatus Setup: A closed-cup flash point tester consists of a sample cup with a tightly fitting lid, a stirring mechanism, a heating source, and a device for introducing an ignition source.

-

Sample Introduction: The sample cup is filled with this compound to a specified level.

-

Heating and Stirring: The sample is heated at a slow, constant rate while being continuously stirred.

-

Ignition Test: At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame or an electric spark) is briefly introduced into the vapor space above the liquid through an opening in the lid.

-

Flash Point Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite momentarily (a "flash").

Determination of Autoignition Temperature

The autoignition temperature is the lowest temperature at which a substance will spontaneously ignite in a normal atmosphere without an external source of ignition.

Methodology: ASTM E659 Standard Test Method

-

Apparatus Setup: A 500-mL borosilicate glass flask is placed in a furnace with a controlled temperature. A thermocouple is used to measure the temperature within the flask.

-

Sample Injection: A small, measured volume of this compound is injected into the heated flask.

-

Observation: The time until ignition is observed. A "go" is recorded if ignition occurs within a specified time (typically 5 minutes), and a "no-go" is recorded if it does not.

-

Temperature Variation: The test is repeated at various furnace temperatures, with the temperature being decreased for a "go" and increased for a "no-go".

-

Autoignition Temperature Determination: The lowest flask temperature at which ignition is observed for a given sample volume is determined to be the autoignition temperature.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the experimental determination of the thermal properties of an alcohol like this compound.

Caption: Workflow for Experimental Determination of Thermal Properties.

Conclusion

This technical guide provides the currently available thermal property data for this compound and outlines the standard experimental methodologies for their determination. The lack of comprehensive experimental data highlights an area for future research. For professionals in drug development and other scientific fields, understanding these properties is essential for ensuring the safety, efficacy, and stability of products and processes involving this compound. It is recommended that for any critical application, the thermal properties be experimentally verified.

References

discovery and history of 6-Ethyl-3-decanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethyl-3-decanol is a secondary alcohol with the chemical formula C12H26O. While its existence is documented in chemical databases, a thorough review of scientific literature reveals a notable absence of research into its specific discovery, history, and biological functions. This technical guide consolidates the available physicochemical data and outlines general synthetic approaches relevant to its class of molecules. Due to the lack of specific biological studies, this document will focus on its chemical properties and potential synthetic pathways rather than on biological activity and signaling cascades.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been compiled from various chemical databases. These properties are essential for its handling, characterization, and any potential application in research and development.

| Property | Value | Source |

| Molecular Formula | C12H26O | PubChem[1] |

| Molecular Weight | 186.34 g/mol | BOC Sciences[] |

| CAS Number | 19780-31-5 | PubChem[1] |

| IUPAC Name | 6-ethyldecan-3-ol | PubChem[1] |

| Boiling Point | 239.2 °C at 760 mmHg | BOC Sciences[] |

| Density | 0.828 g/cm³ | BOC Sciences[] |

| LogP (Octanol-Water Partition Coefficient) | 4.7 | PubChem[1] |

| Refractive Index | 1.43500 to 1.43900 @ 20.00 °C | The Good Scents Company[3] |

| Flash Point | 188.00 °F (86.67 °C) | The Good Scents Company[3] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

| Spectrum Type | Source Information |

| ¹H NMR | Varian A-60, Sample from Calbiochem, Los Angeles, California |

| ¹³C NMR | Sample from Calbiochem, Los Angeles, California |

| FTIR | Technique: CAPILLARY CELL: NEAT, Calbiochem, Los Angeles, California |

| Vapor Phase IR | Instrument: DIGILAB FTS-14 |

| Mass Spectrum (Electron Ionization) | Available from NIST WebBook |

History and Discovery

Despite a thorough search of scientific literature and historical chemical archives, no specific record of the initial discovery or first synthesis of this compound could be identified. It is plausible that this compound was first synthesized as part of a broader chemical library or as an intermediate in a more complex synthesis, and therefore its individual discovery was not the subject of a dedicated publication.

Potential Synthetic Pathways

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, its structure as a secondary alcohol suggests several plausible synthetic routes based on established organic chemistry principles. A common and effective method for the synthesis of such alcohols is the Grignard reaction.

General Experimental Protocol: Grignard Reaction

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

Objective: To synthesize this compound via the reaction of an appropriate Grignard reagent with an aldehyde.

Reactants:

-

Heptanal

-

Ethylmagnesium bromide (Grignard reagent)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (for workup)

-

Saturated aqueous sodium bicarbonate

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of ethylmagnesium bromide.

-

Reaction with Aldehyde: Once the Grignard reagent is formed, the reaction mixture is cooled in an ice bath. A solution of heptanal in anhydrous diethyl ether is then added dropwise from the dropping funnel. The reaction is stirred for several hours at room temperature to ensure completion.

-

Workup: The reaction is quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with saturated aqueous sodium bicarbonate and then with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product, this compound, can be purified by fractional distillation or column chromatography.

The logical workflow for this synthesis is depicted in the following diagram.

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity

A comprehensive search of the scientific literature did not yield any studies that have definitively identified a biological role for this compound. While structurally similar long-chain alcohols have been identified as insect pheromones, particularly in ant species, there is no direct evidence to suggest that this compound serves such a function. The absence of published research in this area means there are no known signaling pathways or specific biological interactions to report.

The following diagram illustrates the current void in our understanding of the biological role of this compound.

References

The Natural Occurrence of 6-Ethyl-3-decanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of the branched-chain alcohol, 6-Ethyl-3-decanol. This document summarizes the known natural sources of this compound, presenting available quantitative data in a clear, tabular format. Furthermore, it outlines a detailed, generalized experimental protocol for the extraction, identification, and quantification of this compound from plant matrices, based on established methodologies in natural product chemistry.

Natural Occurrence and Quantitative Data

This compound, a C12 secondary alcohol, has been identified as a naturally occurring volatile or semi-volatile compound in several plant species. Its presence has been documented in the seeds of Foeniculum vulgare (fennel), as a volatile organic compound (VOC) emitted from Arachis hypogaea (groundnut) under biotic stress, and as a derivative in the leaves of Ricinus communis (castor bean). The table below summarizes the available quantitative and qualitative data from the scientific literature.

| Plant Species | Part of Plant | Extraction/Analysis Method | Compound Detected | Concentration (%) |

| Foeniculum vulgare (Fennel) | Seeds | Hexane Extraction, GC-MS | This compound | 0.50 |

| Arachis hypogaea (Groundnut) | Whole Plant (emitted) | Volatile Collection, GC-MS | This compound | Presence detected |

| Ricinus communis (Castor Bean) | Leaves | Solvent Extraction, GC-MS | This compound, TMS derivative | 1.85 |

Experimental Protocols

While specific, detailed protocols for the isolation of this compound are not extensively published, a generalized and robust methodology can be constructed based on standard practices for the analysis of volatile and semi-volatile compounds from plant materials. The following protocol outlines a comprehensive workflow from sample preparation to final identification and quantification.

Protocol 1: Extraction and Analysis of this compound from Plant Material

1. Sample Preparation:

-

1.1. Plant Material Collection: Collect fresh, healthy plant material (e.g., seeds, leaves). For analysis of stress-induced volatiles, the appropriate biotic or abiotic stressor should be applied prior to collection.

-

1.2. Sample Homogenization: To increase the efficiency of extraction, the plant material should be homogenized. For seeds, this can be achieved by grinding in a cooled grinder to prevent the loss of volatile compounds. For leaves, cryogenic grinding with liquid nitrogen is recommended.

2. Extraction:

-

2.1. Solvent Extraction (for semi-volatiles):

-

a. Weigh approximately 10 g of the homogenized plant material into a flask.

-

b. Add 100 mL of a non-polar solvent such as n-hexane or dichloromethane.

-

c. Macerate the mixture at room temperature for 24 hours with occasional shaking.

-

d. Filter the extract through a Whatman No. 1 filter paper.

-

e. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

-

2.2. Headspace Solid-Phase Microextraction (HS-SPME) (for volatiles):

-

a. Place a known amount of the homogenized plant material (e.g., 1-5 g) into a headspace vial.

-

b. Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow volatiles to accumulate in the headspace.

-

c. Expose a SPME fiber (e.g., with a PDMS/DVB coating) to the headspace for a set time (e.g., 30 minutes) to adsorb the volatile compounds.

-

3. Derivatization (Optional but Recommended for Alcohols):

-

To improve the chromatographic peak shape and mass spectral fragmentation of the alcohol, derivatization to a trimethylsilyl (TMS) ether is recommended.

-

a. Evaporate a portion of the solvent extract to dryness under a gentle stream of nitrogen.

-

b. Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + TMCS).

-

c. Heat the mixture at 60°C for 30 minutes.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

4.1. Instrumentation: A GC system coupled to a Mass Spectrometer is used for separation and identification.

-

4.2. Chromatographic Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: An initial temperature of 50°C held for 2 minutes, then ramped at 5°C/min to 250°C and held for 5 minutes.

-

Injector: For liquid injection of the solvent extract, a splitless mode is often used. For SPME, the fiber is thermally desorbed in the injector.

-

-

4.3. Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Ion Source Temperature: 230°C.

-

5. Compound Identification and Quantification:

-

5.1. Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of an authentic standard. In the absence of a standard, tentative identification can be made by comparing the mass spectrum with spectral libraries (e.g., NIST, Wiley).

-

5.2. Quantification: For accurate quantification, a calibration curve should be prepared using different concentrations of a pure this compound standard. The peak area of the compound in the sample is then used to determine its concentration from the calibration curve. An internal standard can be used to improve accuracy and precision.

Visualizations

The following diagrams illustrate the logical workflow for the identification of this compound from a natural source.

Caption: Generalized workflow for the identification of this compound.

Caption: Hypothetical biosynthetic pathway leading to this compound.

An In-depth Technical Guide to the Health and Safety of 6-Ethyl-3-decanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute a formal safety data sheet (SDS). All laboratory and industrial handling of 6-Ethyl-3-decanol should be conducted in accordance with a comprehensive, substance-specific safety assessment and institutional safety protocols.

Introduction

This compound (CAS No. 19780-31-5) is a branched-chain saturated alcohol.[1] While specific toxicological data for this compound is limited, a read-across approach based on available information for structurally similar branched-chain saturated alcohols (BCSA) can provide valuable insights into its potential health and safety profile. This guide synthesizes the available data to support risk assessment and safe handling practices in a research and development setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the substance's potential for exposure and its behavior in biological and environmental systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H26O | [1] |

| Molecular Weight | 186.33 g/mol | [1] |

| CAS Number | 19780-31-5 | [1] |

| Appearance | Not explicitly available; likely a liquid at room temperature | Inferred from related compounds |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Water Solubility | Not available; expected to be low based on structure | Inferred |

| Log P (Octanol/Water Partition Coefficient) | Not available; likely >3, indicating potential for bioaccumulation | Inferred |

Toxicological Data Summary

The toxicological data presented below is largely based on studies of other branched-chain saturated alcohols (BCSA). This read-across approach provides a conservative estimate of the potential hazards of this compound.

Table 2: Summary of Toxicological Endpoints for Branched-Chain Saturated Alcohols (BCSA)

| Toxicological Endpoint | Result/Observation | Species | Reference/Test Guideline |

| Acute Oral Toxicity | Low order of acute toxicity | Not specified | [2][3][4] |

| Acute Dermal Toxicity | Not available for this compound; generally low for BCSA | Not specified | [2][3][4] |

| Acute Inhalation Toxicity | Not available for this compound | Not specified | |

| Skin Irritation/Corrosion | No evidence of skin irritation at concentrations of 2-10% in humans. Fatty alcohols like decanol can increase transepidermal water loss, indicating potential for irritation at higher concentrations. | Human, Rabbit | [2][3][4][5] / OECD TG 404 |

| Eye Irritation/Corrosion | Undiluted BCSA caused moderate to severe eye irritation. | Not specified | [2][3][4] / OECD TG 405 |

| Skin Sensitization | No or low sensitizing potential. | Not specified | [2][3][4] |

| Genotoxicity (In Vitro & In Vivo) | Studies on eight BCSA and three metabolites showed no genotoxicity. | Not specified | [2][3][4] |

| Phototoxicity/Photoallergy | Not expected due to lack of UVA/UVB light-absorbing structures. | Not applicable | [2][3] |

| Repeated Dose Toxicity | Seven BCSA tested were of low systemic toxicity following repeated application. | Not specified | [2][3][4] |

| Reproductive/Developmental Toxicity | Differential responses observed among branched-chain alcohols, suggesting this needs to be evaluated on a case-by-case basis. Some isomers have shown maternal and fetal toxicity at high doses. | Rat | [6] / OECD TG 414 |

Experimental Protocols

Detailed methodologies for key toxicological assessments, based on OECD guidelines, are described below. These protocols are fundamental for the generation of reliable and reproducible safety data.

Acute Oral Toxicity (OECD Test Guideline 423: Acute Toxic Class Method)

-

Principle: A stepwise procedure where a substance is administered orally to a group of animals at a defined dose. The presence or absence of mortality determines the next step.[7]

-

Test Animals: Typically rodents (e.g., rats or mice), single sex (usually females).[7]

-

Procedure:

-

Animals are fasted prior to dosing (food, but not water, is withheld).[7]

-

The test substance is administered in a single dose by gavage.[7]

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Three animals are used in the first step. The outcome (number of animals surviving) determines the subsequent steps, which may involve dosing more animals at the same, a lower, or a higher dose level.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Body weight is recorded weekly.

-

A gross necropsy is performed on all animals at the end of the study.

-

Skin Irritation/Corrosion (OECD Test Guideline 404)

-

Principle: The test substance is applied to the skin of an animal to determine its potential to cause irritation or corrosion.

-

Test Animals: Typically albino rabbits.

-

Procedure:

-

The fur is clipped from a small area on the back of the animal.

-

A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to the clipped skin under a gauze patch.

-

The patch is secured with tape for a 4-hour exposure period.

-

After exposure, the patch is removed, and the skin is gently cleansed.

-

The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

The severity of the reactions is scored according to a standardized scale.

-

Eye Irritation/Corrosion (OECD Test Guideline 405)

-

Principle: A single dose of the test substance is applied to the eye of an animal to assess its potential to cause eye irritation or damage.

-

Test Animals: Typically albino rabbits.

-

Procedure:

-

A small amount of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

The eyelids are held together for about one second.

-

The eyes are examined for ocular reactions (redness, swelling, discharge, and corneal opacity) at 1, 24, 48, and 72 hours after application.

-

The severity of the reactions is scored according to a standardized scale.

-

Signaling Pathways and Workflows

As no specific signaling pathways for the toxicity of this compound have been elucidated, a general workflow for toxicological assessment is presented below. This diagram illustrates the logical progression from initial screening to a comprehensive risk assessment.

Caption: A generalized workflow for the toxicological assessment of a chemical substance.

Metabolism of Branched-Chain Alcohols

The metabolism of branched-chain alcohols is an important factor in their toxicity. While specific data for this compound is not available, general metabolic pathways for alcohols can be inferred.

References

- 1. This compound | C12H26O | CID 140584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 3. A safety assessment of branched chain saturated alcohols when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. portal.research.lu.se [portal.research.lu.se]

- 5. researchgate.net [researchgate.net]

- 6. Differential prenatal toxicity of one straight-chain and five branched-chain primary alcohols in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to 6-Ethyl-3-decanol (C12H26O)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Ethyl-3-decanol, a branched-chain saturated alcohol with the chemical formula C12H26O, is a molecule of interest within the broader class of fatty alcohols. While specific research on this particular isomer is limited in publicly available scientific literature, this guide provides a comprehensive overview of its known chemical and physical properties. In the absence of direct experimental data for this compound, this document extrapolates potential biological activities, toxicological profiles, and experimental considerations based on studies of structurally related long-chain and branched alcohols. This guide aims to serve as a foundational resource for researchers initiating studies on this compound, highlighting areas where further investigation is critically needed.

Chemical and Physical Properties

This compound is a secondary alcohol characterized by a ten-carbon chain with an ethyl group at the sixth position and a hydroxyl group at the third position.[1][2][3] Its structure imparts specific physicochemical properties that influence its potential applications and biological interactions.

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

| IUPAC Name | 6-ethyldecan-3-ol[1][3] |

| Molecular Formula | C12H26O[1][2][3] |

| CAS Number | 19780-31-5[1][3] |

| Synonyms | This compound, 3-Decanol, 6-ethyl-[1][3] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 186.33 g/mol | PubChem[1][3] |

| Boiling Point | 239.2 °C at 760 mmHg | BOC Sciences |

| Density | 0.828 g/cm³ | BOC Sciences |

| XLogP3 | 4.7 | PubChem[1][3] |

| Hydrogen Bond Donor Count | 1 | PubChem[1][3] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1][3] |

| Rotatable Bond Count | 8 | PubChem[1][3] |

Synthesis and Manufacturing

A potential, though not experimentally verified, synthesis workflow is outlined below.

Caption: Hypothetical Grignard reaction for the synthesis of this compound.

Potential Biological Activity and Applications in Drug Development

Direct studies on the biological activity or drug development applications of this compound are currently lacking in the available literature. However, the broader class of long-chain fatty alcohols has been investigated for various biological effects, primarily antimicrobial properties.

It is plausible that this compound could exhibit some degree of antibacterial or antifungal activity. The mechanism of action for some fatty alcohols involves disruption of the microbial cell membrane. The specific isomeric structure of this compound would likely influence its efficacy and spectrum of activity.

Due to the absence of specific data, a logical workflow for the initial biological screening of this compound is proposed.

Caption: A logical workflow for the initial biological evaluation of this compound.

Experimental Protocols

As no specific experimental studies involving this compound have been identified in the literature, this section provides a generalized, hypothetical protocol for assessing its antibacterial activity, based on standard methodologies.

Hypothetical Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a concentration of 10 mg/mL.

-

Bacterial Culture: Inoculate a suitable bacterial strain (e.g., Staphylococcus aureus ATCC 29213) into Mueller-Hinton Broth (MHB) and incubate at 37°C until the culture reaches the logarithmic growth phase.

-

Standardization of Inoculum: Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with MHB to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Toxicology and Safety

There is no specific toxicological data for this compound. However, the safety of branched-chain saturated alcohols has been assessed as a group for their use as fragrance ingredients.[4] Generally, they exhibit low acute toxicity.[4] Skin and eye irritation potential can vary among different isomers. For long-chain alcohols, irritation is dependent on chain length, with those in the C6-C11 range being more likely to be irritants.[5] It is also noted that developmental toxicity for branched-chain alcohols should be evaluated on a case-by-case basis.[4]

Table 3: General Toxicological Profile of Branched-Chain Saturated Alcohols

| Endpoint | Observation | Reference |

| Acute Toxicity | Low order of acute toxicity. | Belsito et al., 2010[4] |

| Skin Irritation | Variable, isomer-dependent. | Belsito et al., 2010[4] |

| Eye Irritation | Can cause moderate to severe irritation undiluted. | Belsito et al., 2010[4] |

| Genotoxicity | No evidence of in vivo or in vitro genotoxicity for tested compounds. | Belsito et al., 2010[4] |

| Developmental Toxicity | Requires case-by-case investigation for individual structures. | Belsito et al., 2010[4] |

Conclusion and Future Directions

This compound is a structurally defined branched-chain fatty alcohol for which a significant gap in the scientific literature exists. While its fundamental chemical and physical properties can be described, there is a notable absence of data regarding its synthesis, biological activity, and potential applications in drug development. The information presented in this guide, largely inferred from related compounds, underscores the need for empirical studies to elucidate the specific characteristics of this molecule. Future research should prioritize the development of a reliable synthetic protocol, followed by a systematic screening for biological activities, particularly antimicrobial effects. Such studies will be crucial in determining whether this compound holds any promise as a therapeutic agent or a valuable chemical intermediate.

References

- 1. A safety assessment of branched chain saturated alcohols when used as fragrance ingredients [pubmed.ncbi.nlm.nih.gov]

- 2. Assay of ethanol and congener alcohols in serum and beverages by headspace gas chromatography/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C12H26O | CID 140584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. Human health risk assessment of long chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

boiling point and density of 6-Ethyl-3-decanol

An In-depth Technical Guide to the Physicochemical Properties of 6-Ethyl-3-decanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, specifically its boiling point and density. This document outlines the experimentally determined values for these properties and provides detailed protocols for their measurement, ensuring accurate and reproducible results in a laboratory setting.

Quantitative Data Summary

The fundamental physical properties of this compound are summarized in the table below. These values are critical for a variety of applications, including reaction engineering, purification process design, and formulation development.

| Property | Value | Units | Conditions |

| Boiling Point | 239.2 | °C | at 760 mmHg |

| Density | 0.828 | g/cm³ | Not Specified |

Experimental Protocols

Accurate determination of the boiling point and density is essential for the characterization of this compound. The following sections detail standardized laboratory procedures for obtaining these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a high-boiling liquid such as this compound, the capillary method using a Thiele tube or a similar heating apparatus is a common and reliable technique.[1][2]

Materials:

-

Thiele tube or other suitable heating bath (e.g., oil bath on a hot plate)

-

High-range thermometer (-10 to 400 °C)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or hot plate)

-

Stand and clamps

-

Sample of this compound

Procedure:

-

A small amount of this compound is placed into the fusion tube.

-

A capillary tube, which has been sealed at one end, is inverted and placed into the fusion tube containing the liquid sample.

-

The fusion tube is securely attached to a thermometer. The bulb of the thermometer and the fusion tube should be at the same level.

-

The entire assembly is then immersed in a Thiele tube or an oil bath.

-

The apparatus is heated slowly and uniformly.[1]

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

The temperature at which this vigorous bubbling occurs is recorded as the boiling point of the liquid.[1]

-

To confirm the boiling point, the heat source can be removed, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is also noted. This temperature should be very close to the boiling point recorded during heating.

Determination of Density

The density of a liquid is its mass per unit volume. A precise method for determining the density of liquids is through the use of a pycnometer, also known as a specific gravity bottle.[3][4][5][6] This method is capable of high accuracy.[7]

Materials:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole)[4][5][6]

-

Analytical balance (accurate to at least 0.001 g)

-

Constant temperature water bath

-

Thermometer

-

Sample of this compound

-

Distilled water (for calibration)

-

Acetone (for cleaning and drying)

Procedure:

-

Calibration of the Pycnometer:

-

The pycnometer is thoroughly cleaned, rinsed with distilled water, then with acetone, and dried completely.

-

The mass of the clean, dry, and empty pycnometer (m₀) is accurately measured using an analytical balance.

-

The pycnometer is then filled with distilled water of a known temperature and density. The stopper is inserted, and any excess water that emerges from the capillary is carefully wiped away.

-

The mass of the pycnometer filled with water (m₁) is measured.

-

The volume of the pycnometer (V) can be calculated using the density of water (ρ_water) at the measurement temperature: V = (m₁ - m₀) / ρ_water.

-

-

Measurement of the Sample Density:

-

The calibrated pycnometer is emptied, cleaned, and dried as before.

-

The pycnometer is filled with this compound.

-

The stopper is inserted, and any excess liquid is carefully removed from the exterior.

-

The mass of the pycnometer filled with the sample (m₂) is measured.

-

The density of the this compound (ρ_sample) is then calculated using the formula: ρ_sample = (m₂ - m₀) / V.

-

Logical Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of the boiling point and density of a liquid chemical sample like this compound.

Caption: Experimental workflow for determining the boiling point and density.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. Video: Boiling Points - Concept [jove.com]

- 3. How to Measure Density Using a Pycnometer - Engineer Fix [engineerfix.com]

- 4. fpharm.uniba.sk [fpharm.uniba.sk]

- 5. che.utah.edu [che.utah.edu]

- 6. fpharm.uniba.sk [fpharm.uniba.sk]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

Isomeric Forms of 6-Ethyl-3-decanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Ethyl-3-decanol, a chiral secondary alcohol with the molecular formula C₁₂H₂₆O, possesses two stereocenters, giving rise to four possible stereoisomers.[1][2][3][4] This guide provides a comprehensive overview of the structural aspects of these isomers, their potential physicochemical properties, and proposed methodologies for their synthesis and analysis. Due to the limited availability of specific experimental data for the individual stereoisomers of this compound in publicly accessible literature, this document outlines established experimental protocols for analogous long-chain chiral alcohols that can be adapted for the synthesis, separation, and characterization of these specific isomers. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of chiral compounds in fields such as drug development, materials science, and chemical synthesis.

Introduction to the Isomeric Forms of this compound

This compound is a C12 aliphatic alcohol with chiral centers at the C3 and C6 positions. The presence of these two stereocenters results in the existence of two pairs of enantiomers, which are also diastereomers of each other. The four stereoisomers are:

-

(3R, 6R)-6-Ethyl-3-decanol

-

(3S, 6S)-6-Ethyl-3-decanol

-

(3R, 6S)-6-Ethyl-3-decanol

-

(3S, 6R)-6-Ethyl-3-decanol

The (3R, 6R) and (3S, 6S) isomers constitute one enantiomeric pair, while the (3R, 6S) and (3S, 6R) isomers form the other. As diastereomers, the two enantiomeric pairs are expected to have different physical properties, such as boiling points, densities, and chromatographic retention times. This difference in properties forms the basis for their potential separation.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound (Isomeric Mixture)

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆O | [1][2][3][4] |

| Molecular Weight | 186.34 g/mol | [1][2][3][4] |

| CAS Number | 19780-31-5 | [1][3] |

| Boiling Point | 239.2 °C at 760 mmHg | [3] |

| Density | 0.828 g/cm³ | [3] |

| InChI Key | ZFVYZHDDIOBINE-UHFFFAOYSA-N | [1][3] |

Proposed Stereoselective Synthesis and Separation Workflow

In the absence of a documented stereoselective synthesis for this compound, a logical workflow can be proposed based on established organic chemistry principles. This workflow would involve a diastereoselective synthesis followed by chiral resolution.

Caption: Proposed workflow for the synthesis and separation of this compound stereoisomers.

Experimental Protocols

The following are detailed, generalized protocols for key experiments that could be adapted for the synthesis and analysis of this compound isomers.

Diastereoselective Synthesis (Proposed)

A potential route to a diastereomeric mixture of this compound is through a Grignard reaction between 2-ethylhexanal and propylmagnesium bromide. The stereocenter at the 6-position of the starting aldehyde would influence the formation of the new stereocenter at the 3-position, leading to a mixture of diastereomers.

Protocol:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are stirred in anhydrous diethyl ether. 1-Bromopropane is added dropwise to initiate the formation of propylmagnesium bromide.

-

Grignard Reaction: The flask is cooled to 0 °C, and a solution of 2-ethylhexanal in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at room temperature until completion (monitored by TLC).

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product, a mixture of diastereomers of this compound, is purified by column chromatography on silica gel.

Chiral Resolution via Enzymatic Acylation (General Protocol)

Enzymatic kinetic resolution is a powerful technique for separating enantiomers. A lipase can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.

Protocol:

-

Reaction Setup: To a solution of a racemic diastereomer of this compound in an appropriate organic solvent (e.g., toluene), an acyl donor (e.g., vinyl acetate) and a lipase (e.g., Candida antarctica lipase B, CALB) are added.

-

Reaction Monitoring: The reaction is stirred at a controlled temperature, and the progress is monitored by chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC).

-

Work-up: Once the desired conversion (typically around 50%) is reached, the enzyme is removed by filtration. The solvent and excess acyl donor are removed under reduced pressure.

-

Separation: The resulting mixture of the acylated enantiomer and the unreacted enantiomeric alcohol is separated by column chromatography.

-

Deprotection: The acylated enantiomer can be deprotected (hydrolyzed) to yield the pure alcohol enantiomer.

Analytical Characterization Workflow

The characterization of the individual stereoisomers of this compound would require a combination of spectroscopic and chromatographic techniques.

Caption: A logical workflow for the analytical characterization of this compound isomers.

Spectroscopic Data

While specific spectra for the individual isomers are not available, general spectroscopic data for this compound (isomeric mixture) can be found in public databases.

Table 2: Available Spectroscopic Data for this compound (Isomeric Mixture)

| Technique | Database/Source |

| ¹H NMR | PubChem |

| ¹³C NMR | PubChem |

| Mass Spectrometry (GC-MS) | NIST WebBook, PubChem |

| Infrared (IR) Spectroscopy | NIST WebBook, PubChem |

For the individual stereoisomers, it is expected that:

-

¹H and ¹³C NMR spectra of enantiomers will be identical in an achiral solvent. Diastereomers will exhibit distinct spectra. The use of chiral derivatizing agents or chiral solvating agents would be necessary to distinguish enantiomers by NMR.

-

Mass spectra of all stereoisomers will be identical due to the same mass-to-charge ratio.

-

Chiral Gas Chromatography (GC) coupled with a mass spectrometer (GC-MS) would be the most effective method for separating and identifying all four stereoisomers.

Conclusion

This technical guide provides a framework for understanding the isomeric forms of this compound. Although specific experimental data for the individual stereoisomers is currently limited in the public domain, this document offers a comprehensive overview of the expected properties and outlines established methodologies for their synthesis, separation, and characterization based on principles of stereochemistry and the study of analogous chiral alcohols. The proposed workflows and protocols are intended to guide researchers in their future investigations of this and similar chiral molecules, which hold potential for applications in various scientific and industrial fields. Further experimental work is necessary to fully elucidate the specific properties and potential applications of each stereoisomer of this compound.

References

- 1. jocpr.com [jocpr.com]

- 2. mdpi.com [mdpi.com]

- 3. re.public.polimi.it [re.public.polimi.it]

- 4. Assignment of the absolute configuration of secondary alcohols by 13C NMR and its correlation with methyl-1-(chloromethyl)-oxopyrrolidine-2-carboxylate and quantum-mechanical GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: 6-Ethyl-3-decanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword

The selection of an appropriate solvent is crucial for the success of an organic reaction, influencing reaction rates, yields, and selectivity. While common solvents are well-characterized, the exploration of novel solvent systems can unlock new chemical reactivity and process efficiencies. This document provides an overview of the known properties of 6-Ethyl-3-decanol and presents a general protocol for its evaluation as a potential solvent in organic reactions.

Disclaimer: There is currently no scientific literature available detailing the use of this compound as a solvent in organic reactions. The information presented herein is based on the known physicochemical properties of the compound and general principles of solvent screening.

Physicochemical Properties of this compound

A comprehensive understanding of a solvent's physical and chemical properties is fundamental to its application. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆O | [1][] |

| Molecular Weight | 186.34 g/mol | [1][] |

| IUPAC Name | 6-ethyldecan-3-ol | [1][] |

| CAS Number | 19780-31-5 | [1][3] |

| Boiling Point | 239.2 °C at 760 mmHg | [] |

| Density | 0.828 g/cm³ | [] |

| XLogP3 | 4.7 | [1] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

Health and Safety Information

Prior to handling any chemical, it is essential to be fully aware of its potential hazards. The safety data for this compound and related long-chain alcohols indicates that they should be handled with care.

| Hazard Information | Details |

| GHS Classification (for related compounds like 3-Decanol) | Warning: Causes serious eye irritation.[4] |

| General Handling Advice | Handle in accordance with good industrial hygiene and safety practices. |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. |

| First Aid Measures | In case of eye contact, rinse cautiously with water for several minutes. If skin contact occurs, wash with plenty of soap and water. |

General Protocol for Evaluating this compound as a Reaction Solvent

The following is a generalized protocol for screening a novel solvent for a specific organic transformation. This protocol is not reaction-specific and should be adapted to the particular chemistry being investigated.

Objective: To determine the suitability of this compound as a solvent for a given organic reaction.

Materials:

-

This compound (reagent grade or higher)

-

Reactants, reagents, and catalyst for the target reaction

-

Standard laboratory glassware and equipment (e.g., reaction flasks, condenser, magnetic stirrer, heating mantle)

-

Analytical instrumentation for reaction monitoring (e.g., TLC, GC-MS, HPLC, NMR)

Procedure:

-

Solubility Assessment:

-

At room temperature, add a small, known amount of each reactant and reagent to a vial containing this compound.

-

Observe the solubility of each component. Gentle heating may be applied to assess solubility at elevated temperatures.

-

A good solvent should dissolve all reactants and reagents to a reasonable concentration.

-

-

Reaction Screening:

-

Set up a small-scale trial reaction in this compound.

-

For comparison, set up identical reactions in one or more standard, well-established solvents for the target transformation.

-

Run the reactions under the desired conditions (e.g., temperature, atmosphere).

-

Monitor the progress of the reactions over time using an appropriate analytical technique.

-

-

Performance Evaluation:

-

Upon completion, quench the reactions and isolate the product.

-

Determine the reaction yield and purity of the product obtained in this compound.

-

Compare the results to those obtained in the standard solvents. Key metrics include:

-

Reaction rate

-

Conversion of starting material

-

Yield of the desired product

-

Formation of byproducts

-

-

-

Optimization (if promising results are obtained):

-

If this compound shows potential as a solvent, further optimization of reaction parameters (e.g., temperature, concentration, catalyst loading) may be performed to maximize the yield and selectivity.

-

Visualization of Solvent Screening Workflow

The following diagram illustrates a general workflow for the selection and optimization of a solvent for an organic reaction.

Caption: A logical workflow for the evaluation of a novel solvent in organic synthesis.

Conclusion

While this compound is not a commonly used solvent in organic synthesis, its high boiling point and branched alkyl structure may offer unique properties for specific applications. The provided protocol outlines a systematic approach for researchers to evaluate its potential in their own work. As with any new reagent or solvent, a thorough safety review and small-scale testing are essential before larger-scale implementation. The scientific community is encouraged to publish any findings on the use of this and other non-traditional solvents to expand the toolkit available for modern organic synthesis.

References

Application Notes and Protocols for 6-Ethyl-3-decanol in Gas Chromatography

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses and analytical protocols for 6-Ethyl-3-decanol in gas chromatography (GC). Due to the limited availability of specific published methods for this compound, the following protocols are presented as robust, scientifically grounded examples that can be adapted for various research and quality control applications.

Introduction to this compound